molecular formula C40H51Cl4N5O4 B1149943 p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

Cat. No.: B1149943
M. Wt: 807.7 g/mol
InChI Key: LSDSITOZGWIHGA-IBBBAUQKSA-N
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Description

The compound “p53 and MDM2 proteins-interaction-inhibitor dihydrochloride” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and MDM2 protein. The p53 protein, encoded by the TP53 gene, is a crucial tumor suppressor that regulates cell cycle progression, DNA repair, and apoptosis. MDM2 is a negative regulator of p53, promoting its degradation and thus diminishing its tumor-suppressing activities. Inhibiting the p53-MDM2 interaction can stabilize and activate p53, restoring its ability to control cell cycle progression and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p53 and MDM2 proteins-interaction-inhibitor dihydrochloride typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often employ structure-based design or virtual screening to identify potential inhibitors. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the desired product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various intermediates and the final p53 and MDM2 proteins-interaction-inhibitor dihydrochloride. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between p53 and MDM2. This inhibition stabilizes and activates p53, leading to the induction of p53 target genes, cell cycle arrest, and apoptosis in tumor cells. The molecular targets and pathways involved include the p53 signaling pathway, DNA damage response, and apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of p53 and MDM2 proteins-interaction-inhibitor dihydrochloride lies in its dual-targeting approach, which can activate higher levels of p53 protein than single-target inhibitors. This dual inhibition mechanism offers better anticancer efficacy and the potential to overcome resistance mechanisms observed with other inhibitors .

Properties

Molecular Formula

C40H51Cl4N5O4

Molecular Weight

807.7 g/mol

IUPAC Name

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride

InChI

InChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1

InChI Key

LSDSITOZGWIHGA-IBBBAUQKSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl

Origin of Product

United States

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